1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
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Overview
Description
1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and an ethanone moiety linked to a 4-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The piperazine ring is first synthesized or obtained commercially. The 3-fluorobenzyl group is then introduced via nucleophilic substitution, where 3-fluorobenzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide.
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Attachment of the Ethanone Moiety: : The intermediate is then reacted with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base like triethylamine to form the final product. This step involves an acylation reaction where the ethanone moiety is attached to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-[4-(3-Hydroxy-benzyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone.
Reduction: 1-[4-(3-Fluoro-benzyl)-piperazin-1-
Properties
Molecular Formula |
C20H23FN2O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-5-7-19(8-6-18)26-15-20(24)23-11-9-22(10-12-23)14-16-3-2-4-17(21)13-16/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
GCYZTNMMGDWRNY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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